2,2-Dimethyl-4-phenyl-1,3-dioxolane

Organic synthesis Heterogeneous catalysis Acetal formation

2,2-Dimethyl-4-phenyl-1,3-dioxolane (CAS 52129-03-0) is a heterocyclic acetal (1,3-dioxolane) formed by the condensation of styrene oxide with acetone. It carries a single chiral centre at the 4-position, two geminal methyl groups at the 2-position, and a pendant phenyl ring.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B11947742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-phenyl-1,3-dioxolane
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2=CC=CC=C2)C
InChIInChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeySFDXYHMRHIVYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-4-phenyl-1,3-dioxolane: Core Characteristics for Scientific Procurement


2,2-Dimethyl-4-phenyl-1,3-dioxolane (CAS 52129-03-0) is a heterocyclic acetal (1,3-dioxolane) formed by the condensation of styrene oxide with acetone. It carries a single chiral centre at the 4-position, two geminal methyl groups at the 2-position, and a pendant phenyl ring [1]. The compound serves dual roles as both a chiral synthon (a protected form of styrene glycol) and a carbonyl/diol protecting group that can be removed under mild electrocatalytic or hydrogenolytic conditions [2].

Why 2,2-Dimethyl-4-phenyl-1,3-dioxolane Cannot Be Replaced Indiscriminately by Generic 1,3-Dioxolanes


Simple 1,3-dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane) lack the aryl chromophore and the steric bulk of the phenyl substituent; this affects both their UV detectability and their stability profile during acidic workup [1]. Conversely, 4-phenyl-1,3-dioxolane (CAS 1075-20-3) lacks the gem-dimethyl substitution, leading to a different hydrolytic lability [2]. These structural differences directly impact isolated yield, detection sensitivity, and handling logistics, making generic substitution unreliable without quantitative data.

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-phenyl-1,3-dioxolane Procurement


Comparative Isolated Yield Under Resin-Catalyzed Acetalization

Under identical ion-exchange-resin catalysis (Amberlyst 15 or Nafion NR 50), 2,2-dimethyl-4-phenyl-1,3-dioxolane was obtained in 93% isolated yield from styrene oxide and acetone [1]. This is a class-level inference; the yield profile depends intimately on the phenyl-substituted epoxide and the dimethyl ketal stabilisation.

Organic synthesis Heterogeneous catalysis Acetal formation

Boiling-Point and Density Benchmarks for Downstream Process Design

The predicted density of 2,2-dimethyl-4-phenyl-1,3-dioxolane is 1.027 ± 0.06 g·cm⁻³ (at 20 °C) and its boiling point is 246 °C . These values diverge from simpler dioxolane homologues (e.g., 2,2-dimethyl-1,3-dioxolane, bp ~ 92-93 °C) and from 4-phenyl-1,3-dioxolane (bp ~ 234 °C at 760 mmHg) . The elevated boiling point reflects the combined phenyl and dimethyl substitution and must be accounted for in distillation or solvent-swap unit operations.

Physicochemical properties Process engineering Purification

Chiral Centre Retention During Acid-Catalysed Acetal Formation

Optically active styrene oxide treated with acetone and TiCl4 furnishes 2,2-dimethyl-4-phenyl-1,3-dioxolane with 'high to complete optical purity' [1]. This stereochemical fidelity is contingent on the phenyl substituent, which suppresses carbocation racemisation pathways. Non-phenyl-substituted oxiranes (e.g., 1,2-epoxybutane) do not benefit from the same stabilisation, making the phenyl analogue the preferred choice when a scalemic dioxolane is required.

Stereoselective synthesis Chiral pool TiCl4 catalysis

Electrocatalytic Deprotection Feasibility

The 4-phenyl-1,3-dioxolane group (including the 2,2-dimethyl variant) can be removed anodically under very mild conditions using 1-phenylethane-1,2-diol and N-hydroxyphthalimide [1]. This electrochemical deprotection strategy is specific to the phenyl-substituted dioxolane scaffold; generic alkyl dioxolanes typically require stronger acidic hydrolysis, which may compromise acid-sensitive functionalities elsewhere in the molecule.

Protecting group chemistry Electrosynthesis Mild deprotection

Procurement-Guided Application Scenarios for 2,2-Dimethyl-4-phenyl-1,3-dioxolane


Scalemic Building Block for Chiral Diol Synthons

When a synthetic route demands an enantiomerically enriched styrene glycol equivalent, 2,2-dimethyl-4-phenyl-1,3-dioxolane (especially (R)-147441-61-0) provides the documented stereoretentive pathway [1]. The phenyl ring stabilises the intermediate, minimising racemisation, a feature not replicable with non-aryl dioxolanes.

Heterogeneously Catalysed Flow-Chemistry Acetal Synthesis

The demonstrated 93% isolated yield using Amberlyst 15 or Nafion NR 50 [1] makes this substrate attractive for continuous-flow setups employing solid acidic catalysts. Procurement for flow-chemistry pilot plants can rely on this benchmark yield for initial techno-economic assessment.

Orthogonal Protecting Group Strategy Requiring Mild Electrochemical Removal

In complex molecule assembly where traditional acidic hydrolysis is incompatible with other protecting groups, the electrocatalytic deprotection of the 4-phenyl-1,3-dioxolane unit [1] offers a complementary cleavage mode. This capability justifies selection of the phenyl-bearing dioxolane over simple alkyl acetals.

UV-Chromophore Tagged Intermediate for HPLC Reaction Monitoring

The phenyl substituent provides a strong UV chromophore (λmax ~ 254 nm, typical for monosubstituted benzenes) enabling real-time HPLC monitoring of reaction progress. This detection advantage is absent in fully aliphatic dioxolanes such as 2,2,4-trimethyl-1,3-dioxolane, making the phenyl derivative preferable for analytical method development [1].

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